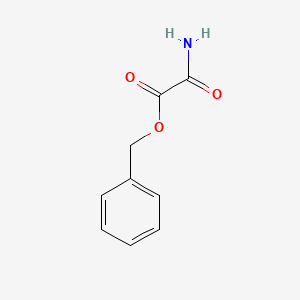

Benzyl Amino(oxo)acetate

Description

Benzyl Amino(oxo)acetate is a benzyl ester derivative featuring an amino-substituted oxoacetate backbone. These components confer reactivity and versatility in organic synthesis and pharmaceutical applications.

The synthesis of such compounds often involves multi-step reactions. For example, benzyl acetoacetate derivatives are synthesized via the Hantzsch reaction using cyclohexanedione, benzaldehyde derivatives, and ammonium acetate under reflux conditions . Alternatively, photostimulated SRN1 reactions with ketone enolate ions can yield ε-oxo acids, which are precursors to amino-oxo derivatives .

Properties

IUPAC Name |

benzyl 2-amino-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPFOJCWLWGJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10297702 | |

| Record name | benzyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35454-01-4 | |

| Record name | NSC117411 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | benzyl amino(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10297702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Amino(oxo)acetic Acid with Benzyl Alcohol

The direct esterification of amino(oxo)acetic acid with benzyl alcohol represents a theoretically straightforward route. However, the nucleophilic amino group risks side reactions, necessitating protection strategies. For instance, tert-butoxycarbonyl (Boc) protection of the amino group prior to activation of the carboxylic acid (e.g., via thionyl chloride) enables controlled esterification. Subsequent deprotection under acidic conditions (e.g., HCl/dioxane) yields the target compound. Challenges include maintaining regioselectivity and minimizing racemization, particularly under acidic or basic conditions.

Phase-Transfer Catalyzed Alkylation

Drawing from benzyl acetate synthesis, the sodium salt of amino(oxo)acetic acid may react with benzyl chloride under phase-transfer conditions. Catalysts such as trimethylamine facilitate interfacial reactions, though the amino group’s nucleophilicity necessitates careful pH control to prevent quaternary ammonium salt formation. Optimal conditions involve a mol ratio of 1:0.01–0.04 for benzyl chloride to catalyst, with temperatures of 60–90°C to enhance reaction kinetics while suppressing side products.

Advanced Methodologies and Catalytic Systems

Hydrogenolysis-Mediated Deprotection

Patent US9133101B2 highlights hydrogenolysis for debenzylation in analogous esters. Applying this to this compound synthesis, a palladium-on-carbon catalyst under hydrogen gas (40–98 psi, 40–45°C) could cleave protective groups post-esterification. For example, a Boc-protected intermediate subjected to hydrogenolysis may yield the free amino-oxo ester. Critical parameters include catalyst loading (5 wt% Pd/C) and solvent selection (isopropanol/water mixtures), which influence reaction efficiency and product isolation.

Peptide Coupling Reagents in Ester Formation

The use of 1-hydroxy-benzotriazole (HOBt) or related reagents, as documented in peptide synthesis, offers an alternative pathway. Activation of amino(oxo)acetic acid as a pentafluorophenyl ester followed by benzyl alcohol coupling under mild conditions (20–25°C, neutral pH) could mitigate side reactions. This method’s success hinges on steric and electronic factors, with yields correlating to the electron-withdrawing nature of the activating group.

Comparative Analysis of Synthetic Routes

Yield and Purity Optimization

The table below contrasts key methodologies based on patent-derived data:

Solvent and Temperature Effects

Protic solvents like isopropanol or methanol enhance hydrogenolysis efficiency by stabilizing intermediates, while aprotic solvents (e.g., dichloromethane) favor coupling reactions. Elevated temperatures (105–130°C) in esterification accelerate kinetics but risk decomposition, necessitating precise thermal control.

Challenges in Purification and Byproduct Management

Aqueous Workup and pH Adjustment

Post-reaction mixtures often require sequential washes (water, sodium bicarbonate, HCl) to remove unreacted benzyl chloride or acidic byproducts. For phase-transfer-derived products, saturation with sodium bisulfite effectively quenches residual reagents.

Distillation and Crystallization

Vacuum distillation (5–6 kPa, 80–130°C) proves critical for isolating high-purity this compound, with fractional distillation removing low-boiling impurities. Crystallization from ethyl acetate/heptane mixtures further refines product quality, albeit at reduced yields (≤15% loss).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Benzyl Amino(oxo)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

Oxidation: Benzyl carboxylic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Prodrug Development

Benzyl amino(oxo)acetate has been utilized in the development of prodrugs aimed at enhancing the oral bioavailability of therapeutics. For instance, a study highlighted the synthesis of para-acetoxy-benzyl ester prodrugs that significantly improved plasma levels of hydroxamate-based inhibitors used for treating neuropathic pain. The prodrug demonstrated a five-fold increase in plasma exposure compared to direct administration of the parent compound, indicating its potential for improving drug delivery systems .

Diabetes Treatment

Recent research has identified N-(2-(benzylamino)-2-oxoethyl)benzamide derivatives as promising agents for protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes pathology. One particular derivative exhibited maximal β-cell protective activity at an EC50 of 0.1 μM, showcasing enhanced potency and solubility compared to previous scaffolds . This suggests that this compound derivatives may offer new therapeutic strategies for diabetes management.

Anticancer Research

Antitumor Activity

this compound derivatives have been explored for their anticancer properties. A study focused on N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine compounds demonstrated significant activity against human colon (HT29) and prostate (DU145) cancer cell lines. Molecular docking studies further supported the potential of these compounds in targeting specific cancer pathways .

Synthesis of Novel Compounds

Intermediate in Organic Synthesis

this compound serves as an essential intermediate in the synthesis of complex organic molecules. It has been employed in the preparation of various substituted benzamides and benzoxazines, which exhibit antibacterial and antifungal activities. For example, new compounds derived from this compound were synthesized and characterized for their biological activities against multiple pathogens .

Biological Activities

Antimicrobial Properties

Compounds derived from this compound have shown promising antibacterial and antifungal activities. Research indicates that certain derivatives possess significant inhibitory effects against various microbial strains, making them candidates for further development as antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzyl Amino(oxo)acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites may interact with cellular pathways, influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Functional Group Influence

- Benzyl Esters : Enhance solubility in organic solvents and protect carboxyl groups during synthesis. For example, benzyl esters in benzyl 2-oxo-2,4,5,6,6a,7,8,9,10,11-decahydrofuro[3,2-d]xanthene-7-carboxylate () facilitate cyclodimerization reactions under Brønsted acid catalysis .

- Amino-Oxo Motifs: The amino group in benzyl 2-[(2-aminoacetyl)amino]acetate () enables hydrogen bonding, critical for peptide interactions, while the oxo group participates in keto-enol tautomerism, influencing acidity and metal chelation .

Data Tables

Table 1: Key Properties of Benzyl Amino(oxo)acetate Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|

| Benzyl 2-(2-aminoacetamido)acetate | C₁₂H₁₆N₂O₄ | 252.27 | DMSO, Methanol | Peptide synthesis |

| N-Benzylacetoacetamide | C₁₁H₁₃NO₂ | 191.23 | Chloroform, Ethanol | Pigment assistant |

| (5-Methylisoxazol-3-yl)aminoacetic acid | C₆H₆N₂O₄ | 170.12 | Water, Ethanol | Antimicrobial research |

Research Findings and Challenges

- Stability : Benzyl esters (e.g., benzyl biphenyl-4-yl(oxo)acetate , ) are prone to hydrolysis under acidic conditions, limiting their use in aqueous environments .

- Bioactivity: Amino-oxo derivatives exhibit varied biological activities. For example, 3-benzazepin-2-ones (derived from ε-oxo acids, ) show promise as central nervous system agents but require structural optimization for selectivity .

- Industrial Use : N-Benzylacetoacetamide’s thermal stability makes it suitable for high-temperature processes, but its synthesis scalability needs improvement .

Biological Activity

Benzyl amino(oxo)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound, drawing on various research studies and findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzylamine with oxoacetic acid derivatives. The process can be optimized using various coupling agents such as ethyl(dimethylaminopropyl)carbodiimide (EDCI) to enhance yield and purity. The resulting compound is characterized using techniques like IR, NMR, and mass spectrometry to confirm its structure and functional groups.

2.1 Antidiabetic Effects

Recent studies have highlighted the protective effects of this compound derivatives on pancreatic β-cells against endoplasmic reticulum (ER) stress. A notable compound identified in these studies is N-(2-(Benzylamino)-2-oxoethyl)benzamide, which demonstrated significant β-cell protective activity with an EC50 value of . This compound effectively inhibited ER stress-induced apoptosis in INS-1 cells, showcasing its potential as a therapeutic agent for diabetes management .

2.2 Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activities. In vitro tests revealed that certain derivatives exhibited significant antibacterial and antifungal properties against various pathogens. For instance, compounds synthesized from benzylamine and 2-thioxo-substituted-1,3-benzoxazines showed promising results with minimum inhibitory concentrations (MICs) as low as against Bacillus subtilis and other microorganisms .

2.3 Histone Deacetylase Inhibition

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDACs are crucial in regulating gene expression through chromatin remodeling, and their inhibition has therapeutic implications in cancer treatment. Studies indicate that certain this compound derivatives can inhibit HDAC activity significantly, providing a basis for their potential use in cancer therapies .

3.1 Study on β-cell Protection

A comprehensive study focused on the effects of this compound derivatives on pancreatic β-cells under stress conditions induced by tunicamycin (Tm). The results demonstrated that co-treatment with these compounds significantly reduced cleaved caspase-3 and PARP levels, indicating a protective mechanism against ER stress-induced apoptosis .

3.2 Antimicrobial Activity Assessment

In another study assessing the antimicrobial efficacy of synthesized this compound derivatives, several compounds were tested against a range of bacterial and fungal strains. The findings highlighted that specific modifications to the benzyl group enhanced antimicrobial potency, suggesting a structure-activity relationship that could guide future drug design efforts .

4. Research Findings Summary Table

| Activity | Compound | EC50/MIC | Notes |

|---|---|---|---|

| β-cell Protection | N-(2-(Benzylamino)-2-oxoethyl)benzamide | Protects against ER stress-induced apoptosis | |

| Antibacterial | Various derivatives | Effective against Bacillus subtilis, M. chlorophenolicum | |

| HDAC Inhibition | Selected derivatives | >50% inhibition | Potential application in cancer therapy |

5.

This compound exhibits significant biological activity across various domains including antidiabetic effects, antimicrobial properties, and histone deacetylase inhibition. Ongoing research into its derivatives may yield novel therapeutic agents capable of addressing critical health issues such as diabetes and cancer.

The diverse biological activities associated with this compound underscore its potential as a valuable scaffold in drug development efforts aimed at treating metabolic disorders and infectious diseases.

Q & A

Q. What are the common synthetic routes for Benzyl Amino(oxo)acetate, and how do reaction conditions influence yield?

this compound and its derivatives are synthesized via methods such as:

- Enzyme-catalyzed transesterification : Immobilized lipases (e.g., Novozym®435) catalyze reactions between benzyl alcohol and acyl donors (e.g., vinyl acetate) in solvents like n-heptane. Optimal conditions include 50 mg enzyme per 50 mL reaction volume, 300 rpm stirring, and 40°C, achieving >90% conversion .

- Hantzsch reaction : Cyclocondensation of 4,4-dimethylcyclohexane-1,3-dione, substituted benzaldehydes, and benzyl acetoacetate in methanol under reflux, monitored via TLC for completion .

- Solid-state catalysis : Ammonium cerium phosphate catalysts (e.g., (NH₄)₂Ce(PO₄)₂·H₂O) combined with H₂SO₄, optimized via uniform experimental design and data mining to study molar ratios (acid:alcohol), catalyst loading (0.5–2.5 wt%), and reaction time (2–6 hours) .

Q. What analytical techniques are recommended for characterizing this compound and verifying purity?

- X-ray diffraction (XRD) : Confirms crystallinity and molecular structure of catalyst systems (e.g., ammonium cerium phosphate) used in synthesis .

- Thin-layer chromatography (TLC) : Monitors reaction progress during Hantzsch reactions .

- Gas chromatography (GC) : Quantifies conversion rates in enzymatic synthesis by tracking benzyl alcohol depletion .

- Mass spectrometry (MS) and NMR : Validates molecular weight and structural integrity, critical for derivatives like methyl 2-(((benzyloxy)carbonyl)amino)-2-(4-oxocyclohexyl)acetate .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (LD₅₀ >5000 mg/kg for dermal exposure) .

- Ventilation : Use fume hoods to avoid inhalation (LC₅₀ >0.766 mg/L in rodents) .

- Spill management : Absorb leaks with inert materials (e.g., sand) and avoid water to prevent contamination .

- Storage : Keep in cool, dry conditions away from oxidizers and acids to prevent decomposition .

Advanced Research Questions

Q. How can kinetic modeling be applied to optimize the enzymatic synthesis of this compound?

A bisubstrate Ping-Pong model is used to describe lipase-catalyzed transesterification. Key parameters include:

- Vₘₐₓ (maximum reaction velocity): Determined via substrate saturation curves.

- Kₘ (Michaelis constant): Reflects enzyme affinity for substrates (benzyl alcohol and vinyl acetate).

- Inhibition constants : Assess solvent or product inhibition effects. Experimental data (e.g., conversion vs. time plots) are fitted to the model using nonlinear regression, enabling prediction of optimal enzyme loading and reaction duration .

Q. How should researchers address contradictions in catalytic efficiency data across studies?

Discrepancies often arise from:

- Catalyst heterogeneity : Compare XRD profiles of ammonium cerium phosphate catalysts to verify phase purity, as impurities reduce activity .

- Operational variables : Normalize data by reaction temperature, solvent polarity, and substrate ratios. For example, H₂SO₄ co-catalysts may enhance cerium phosphate activity but complicate comparisons with enzyme-based systems .

- Statistical validation : Apply ANOVA or machine learning to identify significant variables (e.g., catalyst loading vs. reaction time) .

Q. What strategies mitigate solvent incompatibility issues during synthesis?

- Solvent screening : Test polarity indices to match substrate solubility (e.g., n-heptane for non-polar systems in enzymatic synthesis) .

- Phase separation : Use biphasic systems (e.g., water-organic layers) to isolate products and prevent enzyme denaturation.

- Avoid reactive solvents : Methanol may deactivate lipases; use tert-butanol or ionic liquids as alternatives .

Data Contradiction Analysis

Q. Why do toxicity profiles of this compound vary between acute and chronic studies?

- Acute toxicity : LD₅₀ values (oral >2000 mg/kg, dermal >5000 mg/kg) suggest low immediate risk .

- Chronic aquatic toxicity : Classified as H412 (harmful to aquatic life with long-term effects) due to bioaccumulation potential, necessitating ecotoxicity assays (e.g., Daphnia magna immobilization tests) .

- Metabolite analysis : Degradation products (e.g., benzyl alcohol) may exhibit higher toxicity than the parent compound, requiring HPLC-MS profiling .

Methodological Recommendations

- Experimental design : Use response surface methodology (RSM) to optimize multi-variable systems (e.g., catalyst, solvent, temperature) .

- Data reporting : Include full kinetic parameters (Vₘₐₓ, Kₘ, R² values) and raw chromatograms to enhance reproducibility .

- Ecological compliance : Adhere to REACH and EC No 1907/2006 guidelines for waste disposal and biodegradability testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.